molecular formula C11H10N2O B8011012 1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde

1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B8011012
M. Wt: 186.21 g/mol
InChI Key: WBMPDEBNXXICDF-UHFFFAOYSA-N
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Description

1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at position 1, a phenyl group at position 4, and an aldehyde group at position 3. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with phosphorus oxychloride at temperatures ranging from 90-100°C . Another method includes the reaction of pyrazole derivatives with formaldehyde under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed:

    Oxidation: 1-Methyl-4-phenyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 1-Methyl-4-phenyl-1H-pyrazole-3-methanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenyl and pyrazole rings contribute to the compound’s ability to interact with hydrophobic pockets in target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the aldehyde group at position 3, combined with the methyl and phenyl substitutions, makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a methyl and phenyl substituent, along with an aldehyde functional group. This unique structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating metabolic pathways. For example, it has been shown to interact with acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurochemical signaling and metabolism .
  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by various pathogens .

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. The following table summarizes its activity against various cancer cell lines:

Cancer Type Cell Line IC50 (µM) Reference
Breast CancerMDA-MB-23115.2
Liver CancerHepG212.5
Lung CancerA54920.0
Colorectal CancerHCT11625.3

These findings suggest that the compound may inhibit the growth of cancer cells through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Results from in vitro studies are summarized below:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus18
Escherichia coli15
Candida albicans17

These results indicate that this compound possesses significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several studies have explored the biological activity of this compound:

  • Neuroprotective Effects : In a study investigating neuroprotective effects, the compound demonstrated significant inhibition of AChE and MAO-B, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Activity : Another study reported that this compound could reduce inflammatory markers in vitro, indicating its potential use in managing inflammatory diseases .

Properties

IUPAC Name

1-methyl-4-phenylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-7-10(11(8-14)12-13)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMPDEBNXXICDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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